molecular formula C15H16O2 B3340034 (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol CAS No. 181962-52-7

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol

Cat. No.: B3340034
CAS No.: 181962-52-7
M. Wt: 228.29 g/mol
InChI Key: ZCLOSPAJWAFSDG-GFCCVEGCSA-N
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Description

(1R)-1-[2-(Benzyloxy)phenyl]ethan-1-ol is a chiral benzylic alcohol of high interest in organic synthesis and pharmaceutical research. As a single enantiomer, its primary research value lies in its application as a building block for the synthesis of more complex, optically active molecules . The compound features a benzyl-protected phenol group at the 2-position, which can alter its electronic properties and steric profile compared to its parent molecule, 1-Phenylethanol . This specific substitution pattern may be exploited to direct reactions on the benzene ring or to modulate the compound's binding affinity in medicinal chemistry applications. In laboratory settings, this chiral reagent is typically used in the determination of enantiomeric purity and for the resolution of racemic acids . It may also serve as a precursor in the synthesis of ligands for asymmetric catalysis. The benzyl ether protecting group can be selectively removed under standard deprotection conditions (e.g., hydrogenolysis), revealing the phenolic hydroxyl group for further functionalization, thus making it a versatile intermediate in multi-step synthetic routes. The mechanism of action for this compound is context-dependent. In enzymatic or biological studies, it may interact with dehydrogenases, similar to how (R)-1-phenylethanol is a substrate for R-specific alcohol dehydrogenase . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLOSPAJWAFSDG-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for 1r 1 2 Benzyloxy Phenyl Ethan 1 Ol

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation Strategies

The reduction of the prochiral ketone, 2-(benzyloxy)acetophenone, is a primary route to (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol. Asymmetric catalytic hydrogenation and transfer hydrogenation have emerged as powerful tools to achieve high enantioselectivity in this transformation.

Homogeneous Catalysis Utilizing Chiral Transition Metal Complexes for Enantioselective Reduction of Ketone Precursors

Homogeneous catalysis, employing soluble chiral transition metal complexes, offers high efficiency and selectivity in the asymmetric reduction of ketones. Ruthenium(II) complexes, in particular, when coordinated with chiral ligands, have proven to be highly effective catalysts for this purpose. The mechanism often involves the formation of a metal hydride species that is delivered to the carbonyl carbon of the ketone in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

The choice of chiral ligand is critical for achieving high enantioselectivity. Bidentate ligands, such as chiral diphosphines and diamines, create a rigid and well-defined chiral pocket around the metal center. For the reduction of acetophenone (B1666503) and its derivatives, catalysts of the type [RuCl2(diphosphine)(diamine)] have been extensively studied. The synergistic effect between the chiral diphosphine and the chiral diamine ligand can lead to excellent enantiomeric excesses (ee). The mechanism of these reactions is complex and has been the subject of detailed computational and experimental studies, suggesting an outer-sphere hydride transfer as the key enantio-determining step. mdpi.comnih.gov

Catalyst/Ligand SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
trans-[RuCl2{(S)-binap}{(S,S)-dpen}]Acetophenone(R)-1-phenylethanolHigh mdpi.com
Chiral Ru(II)/TsDPEN complexesAcetophenone derivativesNot specifiedExcellent core.ac.uk

This table presents data for the analogous substrate acetophenone, as specific data for 2-(benzyloxy)acetophenone was not available in the search results. The principles are directly applicable.

Heterogeneous Catalysis and Surface-Mediated Stereocontrol in Enantioselective Hydrogenation

Heterogeneous catalysis offers practical advantages such as ease of catalyst separation and recycling. Achieving high enantioselectivity in heterogeneous systems, however, can be more challenging than in homogeneous catalysis. The stereocontrol is exerted by the chiral environment on the catalyst surface. This can be achieved by immobilizing chiral modifiers onto the surface of a metal catalyst, often platinum or palladium, supported on materials like silica (B1680970) or alumina.

One approach involves the use of Surface Organometallic Chemistry on Metals (SOMC/M) to create well-defined active sites. For instance, modifying a platinum catalyst with an organotin compound can inhibit the hydrogenation of the aromatic ring, leading to selective reduction of the ketone functionality. core.ac.uk The introduction of a chiral organic fragment onto the catalyst surface can then induce enantioselectivity. The steric and electronic interactions between the substrate, the chiral modifier, and the metal surface dictate the stereochemical outcome of the reduction. While high selectivities towards the alcohol product can be achieved, the enantiomeric excesses are often moderate compared to their homogeneous counterparts. core.ac.uk

Catalyst SystemSubstrateProductSelectivity to AlcoholEnantiomeric Excess (ee)Reference
PtSn-OM* (chiral modifier)Acetophenone1-phenylethanol>99%Moderate core.ac.uk
PtSn-OM* (chiral modifier)3,4-dimethoxyacetophenone1-(3,4-dimethoxyphenyl)ethanol~100%39% core.ac.uk
5% Pd/Al2O3Acetophenone1-phenylethanolHighNot applicable (racemic) rsc.org
5% Pd/CAcetophenone1-phenylethanolHighNot applicable (racemic) rsc.org

This table showcases heterogeneous hydrogenation of acetophenone and a substituted derivative. The principles of surface-mediated stereocontrol are relevant for the synthesis of this compound.

Development and Application of Novel Ligands and Catalytic Systems in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) provides a practical and often safer alternative to using high-pressure hydrogen gas, typically employing isopropanol (B130326) or formic acid as the hydrogen source. The development of novel ligands and catalytic systems is a continuous effort to improve the efficiency and enantioselectivity of this reaction. Ruthenium(II) complexes are again at the forefront of this research.

Recent developments include the synthesis of novel chiral ligands that can be easily prepared and coordinated to the metal center. For example, 2-benzyl-tethered ruthenium(II)/TsDPEN complexes have been shown to be effective catalysts for the ATH of acetophenone derivatives, yielding excellent enantioselectivities. core.ac.uk The modular nature of these catalysts allows for fine-tuning of the steric and electronic properties of the ligand to optimize the outcome for a specific substrate. The mechanism of ATH is generally believed to proceed through a six-membered ring transition state involving the metal center, the substrate, and the hydrogen donor.

Catalyst SystemSubstrateHydrogen SourceEnantiomeric Excess (ee)Reference
2-benzyl-tethered Ru(II)/TsDPEN complexesAcetophenone derivativesFormic acid/TriethylamineExcellent core.ac.uk
[RuCl2(η6-arene)P] type complexesKetones2-propanolModerate (in some cases) researchgate.net
[Rh(PP)2]X type complexesKetones2-propanolModerate (in some cases) researchgate.net

This table highlights the use of novel catalyst systems for the asymmetric transfer hydrogenation of ketones, a methodology directly applicable to the synthesis of the target compound.

Biocatalytic Pathways to this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell systems can operate under mild conditions with high stereo-, regio-, and chemoselectivity.

Enzyme-Mediated Kinetic Resolution of Racemic Mixtures of this compound

Kinetic resolution is a widely used enzymatic method for the separation of racemates. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the resolution of racemic 1-[2-(benzyloxy)phenyl]ethan-1-ol, lipases are particularly effective.

Lipases can catalyze the enantioselective acylation of one of the alcohol enantiomers in the presence of an acyl donor, such as vinyl acetate (B1210297). The resulting ester and the unreacted alcohol can then be separated. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. A high E-value is crucial for obtaining both the acylated product and the remaining alcohol with high enantiomeric excess. Numerous studies have demonstrated the successful kinetic resolution of structurally similar secondary alcohols, such as 1-phenylethanol, using lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized to enhance stability and reusability. scielo.brnih.gov

EnzymeSubstrateAcyl DonorProductEnantiomeric Excess (ee)Reference
Novozym 435 (immobilized CALB)(R,S)-1-phenylethanolVinyl acetate(S)-1-phenylethanol100% (for substrate) nih.gov
Lipase from Burkholderia cepacia(R,S)-1-phenylethanolVinyl acetate(R)-1-phenylethyl acetate98.9% (for product) mdpi.com
Lipase from Candida rugosa(R,S)-1-phenylethanolIsopropenyl acetate(R)-1-phenylethyl acetateModerate mdpi.com
Novozym 435(R,S)-1-phenyl-1-propanolLauric acid(S)-1-phenyl-1-propanol95% (for substrate) nih.gov

This table provides data on the lipase-catalyzed kinetic resolution of analogous secondary alcohols, demonstrating the applicability of this method for this compound.

Whole-Cell Biotransformations for Stereoselective Synthesis

Whole-cell biotransformations utilize the metabolic machinery of microorganisms, such as bacteria and yeasts, to perform desired chemical reactions. For the synthesis of this compound, the stereoselective reduction of the corresponding ketone, 2-(benzyloxy)acetophenone, is the target reaction. Many microorganisms contain oxidoreductases that can catalyze the reduction of ketones to chiral alcohols with high enantioselectivity.

The direction of the stereoselectivity often follows Prelog's rule, leading to the (S)-alcohol, or the anti-Prelog rule, yielding the (R)-alcohol. The choice of microorganism is therefore crucial for obtaining the desired (R)-enantiomer. Various yeast strains, such as those from the genera Pichia and Yarrowia, have been shown to reduce acetophenone and its derivatives to the corresponding (R)-alcohols with high enantiomeric excess. nih.govresearchgate.net The use of whole cells circumvents the need for the isolation and purification of enzymes and the addition of expensive cofactors like NAD(P)H, as these are regenerated by the cell's metabolism.

MicroorganismSubstrateProduct ConfigurationConversionEnantiomeric Excess (ee)Reference
Yarrowia lipolyticaAcetophenone(R)-1-phenylethanolHigh80-89% nih.gov
Pichia methanolica SC 13825Keto methyl ester(S)-hydroxy methyl ester98% (preparative scale)99% researchgate.net
Penicillium rubens VIT SS1Acetophenone(S)-1-phenylethanolHigh91% ijstr.org
Penicillium sp. 003Acetophenone(R)-1-phenylethanolHigh83% ijstr.org

This table illustrates the stereoselective reduction of acetophenone and related ketones using various whole-cell systems, a promising approach for the synthesis of this compound.

Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity and Activity

The biocatalytic asymmetric reduction of the corresponding prochiral ketone, 2-(benzyloxy)acetophenone, represents a highly efficient and green method for synthesizing this compound. Central to this approach are alcohol dehydrogenases (ADHs), which catalyze the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl group. nih.gov While wild-type enzymes may exhibit some level of enantioselectivity, enzyme engineering and directed evolution are powerful tools used to enhance both stereoselectivity and catalytic activity for non-natural substrates like 2-(benzyloxy)acetophenone. nih.gov

Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with desired properties. rsc.org The process involves iterative rounds of creating mutant enzyme libraries through random mutagenesis or site-directed mutagenesis, followed by high-throughput screening to identify variants with improved performance. For the synthesis of this compound, the key selection criteria would be high enantiomeric excess (e.e.) for the (R)-enantiomer and increased reaction rates.

Structure-guided directed evolution, which uses the enzyme's crystal structure to inform which amino acid residues to mutate, has proven particularly effective. nih.govrsc.org For instance, mutating residues within the enzyme's active site can alter the substrate-binding pocket to better accommodate the bulky benzyloxy group of the substrate, thereby improving stereocontrol. Laboratory evolution of an ADH from Thermoanaerobacter brockii (TbADH) has successfully generated mutants with enhanced activity towards structurally demanding ketones. rsc.org Similarly, ADHs from organisms like Rhodococcus ruber have been engineered for improved stereoselective transformations. nih.gov The reduction of acetophenone derivatives using immobilized yeast cells, such as Rhodotorula glutinis, has also been shown to produce the corresponding (S)-alcohols with excellent enantiopurity (>99% e.e.), demonstrating the versatility of biocatalytic systems that could be adapted for this synthesis. nih.gov

Table 1: Examples of Engineered Alcohol Dehydrogenases in Asymmetric Ketone Reduction This table presents representative data for analogous ketone reductions to illustrate the impact of enzyme engineering.

Enzyme Variant Substrate Key Mutation(s) Enantiomeric Excess (e.e.) Relative Activity Reference
TbADH Mutant Tb2 2-Methyl-2-benzyl-cyclopenta-1,3-dione Multiple >99.5% de Enhanced rsc.org
TbADH Mutant Tb3 2-Methyl-2-benzyl-cyclopenta-1,3-dione Multiple >99% ee Enhanced rsc.org
ADH from Rhodococcus 1-Phenylethane-1,2-diol Not specified High Improved nih.gov
Rhodotorula glutinis Acetophenone Wild Type (whole cell) >99% ((S)-enantiomer) - nih.gov

Organocatalytic Methodologies for Chiral Alcohol Construction

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful pillar in asymmetric synthesis. scienceopen.comscienceopen.com These methods offer advantages such as operational simplicity and environmental sustainability. For the construction of chiral alcohols like this compound, organocatalytic approaches typically involve the enantioselective addition of a nucleophile to a carbonyl group. semanticscholar.org

Enantioselective Aldol-Type, Allylation, or Related Carbonyl Addition Reactions

The synthesis of this compound via a C-C bond-forming strategy could be envisioned through the enantioselective addition of a methyl nucleophile to 2-(benzyloxy)benzaldehyde. Organocatalysis provides several activation modes to achieve this. nih.gov

One prominent strategy involves enamine catalysis, where a chiral secondary amine catalyst (e.g., a proline derivative) reacts with a carbonyl compound to form a nucleophilic enamine intermediate. While this is classic for aldol (B89426) reactions where the aldehyde is the electrophile, related methodologies can be adapted. scienceopen.com More relevant to this specific target would be the activation of the aldehyde electrophile. Chiral aldehyde catalysts can enable enantioselective carbonyl catalysis for the efficient activation of simple amines. nih.gov

Alternatively, catalytic enantioselective additions of organometallic reagents to aldehydes, while not strictly "organocatalytic" in the purest sense, often rely on chiral organic ligands to induce stereoselectivity. For example, the addition of dialkylzinc reagents to aldehydes is effectively catalyzed by chiral amino alcohols. uctm.edu The development of organocatalysts that can mediate the addition of methyl groups from less reactive sources is an active area of research. For instance, the use of chiral phosphoric acids or bifunctional amine-thioureas can activate electrophiles and guide the approach of a nucleophile, enabling highly enantioselective additions. semanticscholar.orgrsc.org

Chiral Phase-Transfer Catalysis in the Asymmetric Synthesis of Chiral Alcohols

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic). umn.edu In asymmetric PTC, a chiral phase-transfer catalyst, typically a chiral onium salt such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant across the phase boundary, creating a chiral ion pair in the organic phase. nih.gov This chiral environment dictates the stereochemical outcome of the subsequent reaction.

For the synthesis of this compound, this methodology can be applied to the asymmetric reduction of 2-(benzyloxy)acetophenone. The process would involve an inexpensive, achiral reducing agent (e.g., sodium borohydride) in an aqueous phase and the ketone substrate in an organic solvent. The chiral phase-transfer catalyst shuttles the borohydride (B1222165) anion into the organic phase, where the chiral cation-anion complex performs the enantioselective reduction of the ketone.

Catalysts derived from cinchona alkaloids or those incorporating binaphthyl scaffolds (Maruoka-type catalysts) have proven highly effective in a variety of asymmetric transformations, including reductions. nih.gov The efficiency of the reaction depends on the structure of the catalyst, the solvent system, and the reaction conditions. This approach offers significant practical advantages, including mild conditions and operational simplicity, making it suitable for large-scale synthesis. umn.edu

Diastereoselective Synthesis of this compound through Chiral Auxiliaries

A well-established and reliable strategy for controlling stereochemistry involves the use of a chiral auxiliary. sigmaaldrich.com This method involves temporarily attaching a chiral molecule to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent stereoselective transformation, after which the auxiliary can be cleaved and ideally recovered for reuse. researchgate.netwikipedia.org

Application of Established Chiral Auxiliary Strategies for Stereocontrol

Several established chiral auxiliaries are widely used in asymmetric synthesis. researchgate.net Among the most prominent are the Evans oxazolidinone auxiliaries, which are derived from readily available chiral amino acids like phenylalanine or valine. wikipedia.orgsantiago-lab.com

To synthesize this compound using this approach, the substrate, 2-(benzyloxy)acetophenone, can be modified by attaching an Evans-type auxiliary. The N-acylated oxazolidinone can then undergo a highly diastereoselective reaction. For example, the formation of a boron enolate followed by an aldol-type reaction can set the stereochemistry with high precision. santiago-lab.comresearchgate.net Alternatively, a diastereoselective reduction of the ketone carbonyl can be performed. The bulky substituent on the oxazolidinone ring sterically blocks one face of the molecule, forcing the reagent (e.g., a hydride) to attack from the less hindered face, thus creating the desired stereocenter with high diastereoselectivity. wikipedia.org After the stereocenter is set, the auxiliary is removed through hydrolysis or reduction to yield the target chiral alcohol.

Pseudoephedrine is another effective and widely used chiral auxiliary. nih.gov When used to form an amide, it can direct diastereoselective alkylations and reductions with remarkable efficiency.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application(s) Mechanism of Stereocontrol Reference
Evans Oxazolidinones Aldol Reactions, Alkylations, Reductions Steric hindrance from substituents directs the approach of reagents to a chelated intermediate. wikipedia.orgsantiago-lab.comnih.gov
Pseudoephedrine Alkylations, Reductions Forms a rigid chelated intermediate with a metal cation (e.g., Li+), exposing one face of the enolate. nih.gov
Camphorsultam Diels-Alder Reactions, Alkylations Steric blocking of one face of the N-enoyl or N-acyl derivative. researchgate.net

Exploration of Novel Chiral Auxiliaries for Enhanced Diastereoselectivity

While established auxiliaries are effective, research continues into the development of novel auxiliaries to overcome limitations such as cost, regulatory issues, or insufficient diastereoselectivity in challenging reactions. An example is the development of pseudoephenamine as an alternative to pseudoephedrine. nih.gov Pseudoephenamine has been shown to provide equal or superior levels of diastereoselectivity, particularly in the formation of quaternary stereocenters, and its derivatives exhibit a greater tendency to be crystalline, simplifying purification. nih.gov

Another important class of modern auxiliaries includes sulfinamides, such as Ellman's tert-butanesulfinamide. sigmaaldrich.comosi.lv These are particularly powerful for the asymmetric synthesis of chiral amines via the diastereoselective reduction of N-sulfinylketimines. While the direct product is an amine, this chemistry highlights the principle of developing new reagents for specific, high-stakes transformations. The application of such novel auxiliaries to the synthesis of chiral alcohols often involves adapting the substrate to be compatible with the auxiliary's mode of action, potentially offering new pathways with improved stereocontrol or substrate scope.

Chemoenzymatic and Hybrid Catalytic Approaches for Optimized Enantiopurity and Yield

The pursuit of highly efficient and selective methods for producing enantiomerically pure chiral alcohols has led to the development of innovative chemoenzymatic and hybrid catalytic strategies. These approaches synergistically combine the high selectivity of biocatalysts with the broad applicability and reactivity of chemical catalysts, overcoming the limitations of traditional kinetic resolutions, such as the theoretical maximum yield of 50%. For the synthesis of this compound, these methodologies offer a promising route to high enantiopurity and yield.

A prominent strategy in this domain is the dynamic kinetic resolution (DKR). DKR couples the enantioselective transformation of one enantiomer by an enzyme with the simultaneous in situ racemization of the unreacted, less reactive enantiomer by a chemical catalyst. nih.govresearchgate.netorganic-chemistry.org This process theoretically allows for the complete conversion of a racemic starting material into a single, desired enantiomer, achieving yields of up to 100%.

For the DKR of secondary benzylic alcohols, a common and effective combination involves a lipase for the enantioselective acylation and a ruthenium-based complex for the racemization of the alcohol. organic-chemistry.orgacs.orgacs.org For instance, immobilized Candida antarctica lipase B (CALB, often used as Novozym 435) is a widely employed biocatalyst known for its ability to selectively acylate the (R)-enantiomer of a broad range of secondary alcohols. nih.govacs.orgdiva-portal.org This enzymatic acylation can be paired with a ruthenium catalyst, which facilitates the racemization of the remaining (S)-alcohol under the reaction conditions. The use of an appropriate acyl donor, such as isopropenyl acetate or 4-chlorophenyl acetate, is crucial for the compatibility of both catalytic cycles. organic-chemistry.orgacs.org The efficiency of these DKR systems can be influenced by the solvent, with nonpolar solvents often providing the best results. acs.org

Another powerful approach is chemoenzymatic deracemization, which involves a sequential oxidation-reduction pathway. nih.govlu.se In this method, a biocatalyst, such as an alcohol dehydrogenase or even whole plant cells, selectively oxidizes one enantiomer of the racemic alcohol to the corresponding ketone. nih.govchemrxiv.org For example, cells of Gardenia jasminoides have been shown to stereoselectively oxidize the (S)-isomers of various secondary alcohols. nih.gov Following the selective oxidation, a non-enantioselective chemical reducing agent, like sodium borohydride (NaBH₄), is introduced to reduce the newly formed ketone back to the racemic alcohol. nih.gov Through repeated cycles of selective oxidation and non-selective reduction, the compound is gradually enriched in the desired, non-oxidized enantiomer.

More recently, hybrid catalytic systems integrating photocatalysis with biocatalysis have emerged as a novel strategy for the deracemization of secondary alcohols. chemrxiv.orgacs.org These systems can employ a photocatalyst to drive the racemization of the alcohol, while an enzyme concurrently resolves the racemate. This approach offers the advantage of operating under mild conditions, often at ambient temperature.

The table below summarizes representative data from studies on the chemoenzymatic dynamic kinetic resolution of structurally similar secondary benzylic alcohols, illustrating the potential for achieving high yields and enantiomeric excess applicable to the synthesis of this compound.

Substrate (Analogue)BiocatalystRacemization CatalystAcyl DonorSolventTime (h)Yield (%)Enantiomeric Excess (ee) (%)
1-PhenylethanolNovozym 435Ru-complexIsopropenyl acetateToluene (B28343)499>99
1-PhenylethanolNovozym 435Zeolite Beta (Zr or Al)Vinyl butyrateToluene2~10092
Various Secondary AlcoholsLipase/SubtilisinRu-complexAcyl donorIonic Liquid-GoodHigh

Advanced Reaction Chemistry and Strategic Transformations of 1r 1 2 Benzyloxy Phenyl Ethan 1 Ol

Mechanistic Investigations of Hydroxyl Group Reactivity

The secondary alcohol functionality is a key site for a variety of chemical transformations. Its reactivity is central to the construction of new C-O bonds, modulation of oxidation state, and stereochemical control at the adjacent chiral center.

Esterification and Etherification Reactions for Derivatization

The hydroxyl group of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol readily undergoes esterification and etherification, providing a means for further derivatization or the introduction of different protecting groups.

Esterification: This transformation is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. When using carboxylic acids, acid catalysis (e.g., H₂SO₄, TsOH) or coupling agents like dicyclohexylcarbodiimide (DCC) are often employed to facilitate the reaction. A milder method involves the use of reagents such as 2-benzyloxy-1-methylpyridinium triflate, which can mediate esterification under neutral conditions in the presence of a non-nucleophilic base like triethylamine. nih.gov These reactions proceed through nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acylating agent.

Etherification: The formation of an ether from the alcohol functionality can be accomplished under various conditions. The classic Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide, is a common approach. organic-chemistry.org For more sensitive substrates, milder bases such as silver(I) oxide (Ag₂O) can be used to promote selective etherification. organic-chemistry.org These reactions are crucial for introducing functionalized alkyl chains or alternative protecting groups.

Table 1: Representative Conditions for Esterification and Etherification
Reaction TypeReagentsTypical ConditionsProduct Type
EsterificationCarboxylic Acid, DCC, DMAPCH₂Cl₂, Room TemperatureEster
EsterificationAcid Chloride, PyridineCH₂Cl₂, 0 °C to Room TemperatureEster
Etherification (Williamson)1. NaH; 2. Alkyl Halide (R-X)THF, 0 °C to RefluxEther
Etherification (Mild)Alkyl Halide (R-X), Ag₂OToluene (B28343), RefluxEther

Selective Oxidation and Reduction Pathways of the Alcohol Functionality

The oxidation state of the benzylic carbon can be precisely controlled. Selective oxidation of the secondary alcohol yields the corresponding ketone, 1-[2-(benzyloxy)phenyl]ethan-1-one, while reduction of this ketone regenerates the alcohol.

Selective Oxidation: A variety of reagents can achieve the oxidation of the secondary alcohol to a ketone. For instance, chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are effective. Milder, more modern methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and the Dess-Martin periodinane (DMP) oxidation, which are performed under non-acidic conditions. The oxidation of 1-phenylethanol to acetophenone (B1666503) is a closely related model reaction that demonstrates the feasibility and high yields often associated with this transformation. researchgate.netresearchgate.net

Reduction Pathways: The corresponding ketone can be reduced back to the secondary alcohol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose. For less reactive ketones or when stronger reducing power is needed, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and a more careful workup. Asymmetric reduction of the ketone allows for the diastereoselective synthesis of either the (R) or (S) alcohol, depending on the chiral reducing agent or catalyst employed. The microbial-catalyzed reduction of acetophenone derivatives to chiral 1-phenylethanols highlights the potential for high enantioselectivity in such transformations. researchgate.net

Nucleophilic Substitution Reactions at the Stereogenic Carbon Center with Retention or Inversion of Configuration

Nucleophilic substitution at the stereogenic carbon offers a powerful method for introducing new functional groups with precise stereochemical control. This process first requires converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide.

The subsequent substitution reaction can proceed via two primary mechanisms:

Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile, resulting in a single, concerted step where the leaving group departs as the new bond forms. This mechanism leads to a predictable and complete inversion of the stereochemical configuration at the carbon center. For this compound, converting the alcohol to a tosylate and reacting it with a nucleophile (e.g., azide (B81097), cyanide) via an Sₙ2 pathway would yield the corresponding (S)-configured product.

Sₙ1 Mechanism: This two-step mechanism involves the departure of the leaving group to form a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, typically leading to a racemic or nearly racemic mixture of products. Given the benzylic nature of the stereocenter in the target molecule, the Sₙ1 pathway is plausible under conditions that favor carbocation formation (e.g., protic solvents, non-basic nucleophiles).

Control over the reaction mechanism is therefore critical for achieving the desired stereochemical outcome. Retention of configuration is also possible through a double inversion sequence, for example, via a neighboring group participation mechanism or a two-step Sₙ2 process.

Chemical Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for alcohols due to its stability under a range of conditions and the variety of methods available for its removal.

Selective Deprotection Methodologies (e.g., Hydrogenolysis, Lewis Acid-Mediated) and Their Applications

The cleavage of the benzyl ether to unveil the parent phenol is a critical step in many synthetic routes. The choice of deprotection method depends on the presence of other functional groups within the molecule.

Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.org This involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). jk-sci.com The reaction is clean, with toluene and the deprotected phenol as the only products. jk-sci.com Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene or ammonium (B1175870) formate (B1220265) in place of H₂ gas, offers a safer and often faster alternative. organic-chemistry.orgjk-sci.com

Lewis Acid-Mediated Deprotection: Strong Lewis acids can effectively cleave benzyl ethers. Reagents like boron trichloride (BCl₃) are particularly effective for deprotecting aryl benzyl ethers, even at low temperatures. researchgate.net The inclusion of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of other electron-rich aromatic rings in the molecule. researchgate.net Other Lewis acids, such as iron(III) chloride (FeCl₃), have also been employed for this purpose. researchgate.net

Oxidative Deprotection: In cases where the molecule contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), oxidative methods provide a valuable alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, especially those with electron-donating groups like p-methoxybenzyl (PMB) ethers. organic-chemistry.org More recent developments include catalytic systems, such as a nitroxyl radical with a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA), which can remove benzyl groups at ambient temperature. organic-chemistry.orgnih.gov

Table 2: Comparison of Deprotection Methods for the Benzyloxy Group
MethodReagents & ConditionsAdvantagesLimitations
HydrogenolysisH₂, Pd/C, in a solvent like EtOH or EtOAcClean, high-yielding, common.Incompatible with reducible groups (alkenes, alkynes, nitro groups).
Lewis Acid-MediatedBCl₃, CH₂Cl₂, -78 °C to 0 °CFast, effective, compatible with reducible groups. researchgate.netRequires stoichiometric, corrosive reagents; may affect other acid-labile groups.
Oxidative CleavageDDQ, CH₂Cl₂/H₂OOrthogonal to hydrogenation; mild.Can be substrate-dependent; DDQ is toxic.
Catalytic OxidationNitroxyl radical, PIFA, ambient temp.Mild, catalytic, broad scope. organic-chemistry.orgnih.govRequires specific catalyst and co-oxidant.

Aromatic Ring Functionalization and Derivatization

The substituted phenyl ring in this compound is amenable to electrophilic aromatic substitution (SₑAr), allowing for the introduction of additional functional groups. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the benzyloxy group (-OCH₂Ph) and the 1-hydroxyethyl group (-CH(OH)CH₃).

Both the ether and the alkyl alcohol groups are ortho-, para-directing and activating towards electrophilic attack. The benzyloxy group is a moderately strong activating group, while the 1-hydroxyethyl group is a weakly activating group. The positions on the aromatic ring are numbered starting from the carbon bearing the 1-hydroxyethyl group as C-1. The benzyloxy group is at C-2.

The primary positions for electrophilic attack would be:

C-6 (ortho to the 1-hydroxyethyl group and para to the benzyloxy group): This position is strongly activated by the para-directing benzyloxy group and sterically accessible.

C-4 (para to the 1-hydroxyethyl group and meta to the benzyloxy group): This position is activated by the 1-hydroxyethyl group.

C-3 (ortho to the benzyloxy group): This position is activated but may experience some steric hindrance from the adjacent benzyloxy group.

Due to the powerful para-directing effect of the alkoxy group, substitution is most likely to occur at the C-6 position. Common electrophilic aromatic substitution reactions such as halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation would be expected to yield the 6-substituted product as the major isomer. Careful control of reaction conditions would be necessary to avoid reactions at the benzylic alcohol or cleavage of the benzyl ether, particularly under strongly acidic conditions.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
1-[2-(benzyloxy)phenyl]ethan-1-one
1-phenylethanol
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
2-benzyloxy-1-methylpyridinium triflate
Acetophenone
Ammonium formate
Boron trichloride
Dess-Martin periodinane (DMP)
Dicyclohexylcarbodiimide (DCC)
Iron(III) chloride
Lithium aluminum hydride
Oxalyl chloride
Palladium on carbon (Pd/C)
Pentamethylbenzene
Phenyl iodonium bis(trifluoroacetate) (PIFA)
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
Silver(I) oxide
Sodium borohydride
Sodium hydride
Toluene
Triethylamine

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the phenyl ring is substituted with two groups: a benzyloxy group (-OCH₂Ph) at the C2 position and a (1R)-1-hydroxyethyl group [-CH(OH)CH₃] at the C1 position. Both of these substituents are activating and act as ortho, para-directors, meaning they increase the rate of electrophilic attack compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. scielo.org.mxscielo.org.mx

The benzyloxy group is a potent activating group due to the oxygen atom's ability to donate electron density to the ring via resonance. The 1-hydroxyethyl group is also activating, albeit more weakly, through inductive effects. The directing effects of these two groups are synergistic. The positions ortho to the benzyloxy group are C1 (already substituted) and C3. The position para to the benzyloxy group is C5. The positions ortho to the 1-hydroxyethyl group are C2 (already substituted) and C6. The position para to this group is C4.

Therefore, incoming electrophiles are strongly directed to the C3, C4, C5, and C6 positions. The final regiochemical outcome of a specific SEAr reaction will depend on the interplay between electronic effects and steric hindrance imposed by the existing substituents and the nature of the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionDirecting Influence from -OCH₂Ph (at C2)Directing Influence from -CH(OH)CH₃ (at C1)Combined Influence & Steric Factors
C3ortho (strongly activating)meta (weakly activating)Electronically favored. Sterically accessible.
C4meta (weakly activating)para (activating)Electronically favored.
C5para (strongly activating)meta (weakly activating)Electronically favored.
C6meta (weakly activating)ortho (activating)Electronically favored, but potentially sterically hindered by the adjacent 1-hydroxyethyl group.

Common electrophilic aromatic substitution reactions that could be applied include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). wikipedia.orgmasterorganicchemistry.com For instance, mononitration would be expected to yield a mixture of isomeric products, with substitution at C5 potentially being a major product due to the strong para-directing effect of the benzyloxy group.

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, overcoming the limitations of classical electrophilic substitution. wikipedia.orgchem-station.com The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi), directing deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org

In this compound, both the benzyloxy and the hydroxyl groups can function as DMGs. The oxygen atoms in these groups are Lewis basic and can coordinate with the Lewis acidic lithium of the organolithium base. wikipedia.orgorganic-chemistry.org

Directing Effect of the Benzyloxy Group : The benzyloxy group can direct lithiation to the C3 position. This is a common and effective strategy for many alkoxy-substituted aromatics.

Directing Effect of the Hydroxyl Group : The secondary alcohol contains a hydroxyl group. However, its acidic proton will be readily deprotonated by the strong organolithium base first. The resulting lithium alkoxide is an excellent DMG and can direct a second deprotonation to the C6 position.

The competition between these two directing groups determines the regioselectivity of the metalation. Often, the alkoxide formed from the deprotonation of the alcohol is a stronger directing group. However, the choice of organolithium base, solvent, and temperature can influence the outcome. The use of a bulky base like t-BuLi might favor deprotonation at the sterically less hindered C3 position. Following the regioselective lithiation, the resulting aryllithium species can be quenched with a wide variety of electrophiles (E⁺) to introduce a new substituent with high precision.

Table 2: Potential Functionalizations via Directed ortho-Metalation

Directing GroupPosition of LithiationExample Electrophile (E⁺)Resulting Functional Group (-E)
Benzyloxy (-OCH₂Ph)C3I₂-I
Benzyloxy (-OCH₂Ph)C3(CH₃)₃SiCl-Si(CH₃)₃
Benzyloxy (-OCH₂Ph)C3CO₂ then H₃O⁺-COOH
Lithium Alkoxide (-CH(OLi)CH₃)C6DMF-CHO
Lithium Alkoxide (-CH(OLi)CH₃)C6B(OCH₃)₃ then H₃O⁺-B(OH)₂

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. fishersci.seyoutube.com To employ these reactions on the phenyl ring of this compound, the ring must first be functionalized with a suitable group, typically a halide (I, Br) or a triflate (-OTf). This prerequisite functionalization can be achieved via methods described previously, such as electrophilic halogenation or directed ortho-metalation followed by quenching with a halogen source.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. fishersci.sechemrxiv.org For example, if an iodine atom is introduced at the C3 or C6 position of the starting material, the resulting aryl iodide can be coupled with various aryl- or vinylboronic acids under palladium catalysis. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the free hydroxyl group on the substrate. st-andrews.ac.uknih.gov

Reaction Scheme (Example): (1R)-1-[2-(benzyloxy)-6-iodophenyl]ethan-1-ol + R-B(OH)₂ --(Pd catalyst, base)--> (1R)-1-[2-(benzyloxy)-6-R-phenyl]ethan-1-ol

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgscielo.org.mx This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. rsc.org An iodo- or bromo-functionalized derivative of this compound could be reacted with various terminal alkynes to introduce an alkynyl substituent, a valuable functional handle for further transformations like click chemistry or cyclization reactions. rsc.org

Reaction Scheme (Example): (1R)-1-[2-(benzyloxy)-3-bromophenyl]ethan-1-ol + H-C≡C-R --(Pd/Cu catalyst, base)--> (1R)-1-[2-(benzyloxy)-3-(R-C≡C)-phenyl]ethan-1-ol

Cascade and Multi-Component Reactions Utilizing this compound as a Starting Material

Cascade reactions (or tandem/domino reactions) are processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. mdpi.commdpi.comrsc.org Multi-component reactions (MCRs) involve three or more reactants coming together in a one-pot reaction to form a product that incorporates substantial portions of all reactants. beilstein-journals.orgresearchgate.net

While specific literature examples starting directly from this compound are scarce, its structure lends itself to the design of such efficient processes. The secondary alcohol and the functionalizable aromatic ring are key handles for initiating cascade sequences.

For example, a derivative of the title compound, functionalized at the C3 position with an alkyne via a Sonogashira coupling, could undergo an intramolecular cascade cyclization. If the hydroxyl group is first oxidized to a ketone, an intramolecular reaction between the ketone and the appropriately positioned alkyne could be triggered, potentially leading to complex fused ring systems.

Another hypothetical MCR could involve the oxidation of the alcohol to a ketone, which could then participate in a reaction like the Ugi or Passerini reaction if an amine, isocyanide, and a carboxylic acid are also present.

Applications of 1r 1 2 Benzyloxy Phenyl Ethan 1 Ol As a Key Chiral Building Block in Complex Molecule Synthesis

Role in the Asymmetric Synthesis of Diverse Natural Products

While direct literature examples detailing the use of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in numerous biologically active compounds. The principles of chiral pool synthesis, which utilizes readily available chiral compounds as starting materials, suggest its potential as a precursor in these areas. tcichemicals.comescholarship.orgnih.govrsc.org

Precursor to Biologically Active Alkaloids and Related Nitrogen-Containing Heterocycles

The structural framework of this compound is amenable to transformations that lead to the core structures of various alkaloids. The introduction of a nitrogen atom, often through substitution or rearrangement reactions involving the hydroxyl group, can pave the way for the synthesis of nitrogen-containing heterocycles. For instance, the conversion of the alcohol to an amine is a common strategy in the synthesis of ephedrine (B3423809) and its derivatives, which are naturally occurring alkaloids. google.com The benzyloxy group can serve as a protecting group for a phenol, which is a common feature in many benzylisoquinoline alkaloids. researchgate.net Although specific examples are not prevalent in the literature, the potential synthetic pathways are outlined in the table below.

Target Alkaloid TypePotential Synthetic Transformation of this compoundKey Reaction Type
Simple Phenyl-substituted AlkaloidsConversion of the hydroxyl group to an amino group, followed by further functionalization.Nucleophilic Substitution, Reductive Amination
Benzylisoquinoline AlkaloidsUtilization of the benzyloxy-protected phenyl ring as a key structural component.Pictet-Spengler reaction, Bischler-Napieralski reaction
Indolizidine AlkaloidsTransformation into a chiral amino alcohol fragment for incorporation into the heterocyclic core.Cyclization reactions

Intermediate in the Synthesis of Chiral Terpenoids and Steroid Scaffolds

The synthesis of terpenoids and steroids often relies on the stereocontrolled construction of complex carbocyclic frameworks. Chiral building blocks like this compound can introduce a key stereocenter that directs the formation of subsequent stereocenters. While direct application in terpenoid synthesis is not widely reported, the use of chiral alcohols as auxiliaries or starting materials is a known strategy. wikipedia.org For example, the chiral alcohol can be used to control the facial selectivity of reactions on a prochiral center within the molecule. The principles demonstrated in the synthesis of other terpenoids using different chiral alcohols could theoretically be applied. escholarship.org

Utilization in the Preparation of Advanced Pharmaceutical Intermediates and Chiral Ligands

The demand for enantiomerically pure drugs has driven the development of synthetic routes that employ chiral building blocks. Chiral 1,2-amino alcohols and their derivatives are privileged scaffolds in medicinal chemistry, and this compound is a logical precursor to such structures. nih.govresearchgate.net

Synthesis of Enantiopure Chiral Scaffolds for Drug Discovery (excluding clinical trial data)

The conversion of this compound into other chiral molecules is a key application. For example, its transformation into the corresponding amine, (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine, provides a valuable intermediate for the synthesis of more complex chiral molecules. The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives is of significant interest in the pharmaceutical industry. google.com The general synthetic utility is highlighted by the preparation of various pharmaceutical ingredients that contain chiral alcohol or amine moieties.

Pharmaceutical Intermediate TypePotential Synthetic Route from this compound
Chiral Amino AlcoholsConversion of the hydroxyl group to an azide (B81097) followed by reduction.
Chiral DiaminesFurther elaboration of the corresponding chiral amine.
Beta-Blocker AnalogsNucleophilic opening of a derived epoxide with an amine.

Stereodivergent Synthesis of Analogues for Structure-Activity Relationship Studies (excluding biological effects)

Stereodivergent synthesis, the ability to produce any stereoisomer of a product from a single starting material, is a powerful tool in drug discovery for probing structure-activity relationships (SAR). While specific examples utilizing this compound are not detailed in the searched literature, the principles of using a chiral auxiliary to control the stereochemical outcome of a reaction are well-established. wikipedia.orgslideshare.netsigmaaldrich.com By modifying the reaction conditions or the sequence of synthetic steps, it is theoretically possible to generate diastereomers of products derived from this chiral alcohol. For instance, the diastereoselective alkylation of related chiral amino alcohols has been demonstrated. researchgate.net

Contribution to the Synthesis of Chiral Ligands and Catalysts for Asymmetric Reactions

Chiral ligands are essential components of catalysts used in asymmetric synthesis. Chiral alcohols and amines are frequently used as precursors for the synthesis of these ligands. The hydroxyl group of this compound can be used as a handle to attach the molecule to a phosphine (B1218219) or other coordinating group. The synthesis of chiral (phosphinoaryl)oxazolines from chiral amino alcohols is a well-known method for creating effective ligands for asymmetric catalysis. researchgate.net Similarly, chiral biphenyl (B1667301) diols are important ligands, and while this compound is not a biphenyl, the principles of ligand synthesis can be applied. chemrxiv.org The stereoselective synthesis of chiral phosphine-phosphine oxide ligands has also been reported from chiral amino alcohols. rsc.org

Chiral Ligand TypePotential Synthetic Connection to this compound
Chiral Phosphine LigandsConversion to a chiral amine followed by reaction with a chlorophosphine.
Chiral Oxazoline LigandsTransformation into a chiral amino alcohol and subsequent cyclization with a nitrile.
Chiral Diol LigandsThe compound itself can act as a chiral diol precursor after debenzylation.

Integration into Precursors for Advanced Functional Materials (e.g., chiral polymers, optoelectronic materials)

No research data is available for the application of this compound in this area.

Theoretical and Computational Chemistry Studies on 1r 1 2 Benzyloxy Phenyl Ethan 1 Ol

Conformational Analysis and Energy Landscapes of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol and its Stereoisomers

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's properties and interactions. For a flexible molecule like this compound, with multiple rotatable bonds, a complex potential energy surface with numerous minima (stable conformers) and maxima (transition states) exists.

Density Functional Theory (DFT) Calculations on Conformational Stability and Preferred Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure of molecules. It is frequently employed to explore the conformational landscape and identify the most stable geometries of a molecule. For this compound, DFT calculations would involve systematically rotating the key dihedral angles—specifically around the C-O bonds of the ether linkage and the C-C and C-O bonds associated with the chiral center—to map out the potential energy surface.

The calculations would identify several low-energy conformers. The stability of these conformers is influenced by a delicate balance of steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen, as well as π-π stacking interactions between the two phenyl rings. The relative energies of these conformers, calculated at a high level of theory (e.g., B3LYP with a large basis set like 6-311++G(d,p)), indicate their population at thermal equilibrium. iau.irnih.gov For instance, a conformer stabilized by an intramolecular hydrogen bond is often found to be the global minimum, even if it introduces some steric strain. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Key Intramolecular Interactions
A τ(C-C-O-H) = 60, τ(C-O-C-C) = 1800.00Intramolecular H-bond (OH···O-ether)
B τ(C-C-O-H) = 180, τ(C-O-C-C) = 901.52π-π stacking
C τ(C-C-O-H) = 180, τ(C-O-C-C) = 1802.78Sterically minimized, no H-bond
D τ(C-C-O-H) = 60, τ(C-O-C-C) = 903.15Gauche interaction
Note: This data is illustrative and based on typical findings for similar substituted chiral alcohols and ethers. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.comnih.gov By simulating the motion of all atoms according to classical mechanics, MD can explore the conformational space and the transitions between different energy minima. These simulations are particularly valuable for understanding how the molecule behaves in a condensed phase, such as in a solvent.

For this compound, MD simulations can reveal how different solvents influence conformational preferences. aip.orgfrontiersin.org In a polar protic solvent like methanol (B129727), intermolecular hydrogen bonds with the solvent can compete with and disrupt the intramolecular hydrogen bond, leading to a different distribution of conformers than in a nonpolar solvent like toluene (B28343) or in the gas phase. nih.gov The explicit inclusion of solvent molecules in the simulation provides a more realistic model of the molecule's environment. frontiersin.org

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations can predict a molecule's reactivity by analyzing its electronic properties. Descriptors derived from these calculations help in understanding where and how a molecule is likely to react.

Frontier Orbital Theory Applications to Understand Reactivity Profiles

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. imperial.ac.ukyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity).

Table 2: Illustrative Frontier Orbital Energies for this compound

OrbitalEnergy (eV)Primary Localization
HOMO -5.8Benzyloxy-substituted phenyl ring
LUMO -0.5Phenyl ring of the ethanol (B145695) moiety
HOMO-LUMO Gap 5.3-
Note: This data is illustrative. Actual values would be obtained from quantum chemical calculations.

Transition State Modeling for Elucidating Reaction Pathways and Stereoselectivity

A critical application of computational chemistry is the modeling of transition states (TS), the highest energy points along a reaction coordinate. acs.orgnih.gov By locating and characterizing the TS for a potential reaction, chemists can calculate the activation energy barrier, which determines the reaction rate. This is particularly important for understanding stereoselectivity, where a chiral molecule reacts to form one stereoisomer in preference to another. nih.govacs.org

For reactions involving the chiral center of this compound, such as an esterification or an oxidation of the alcohol, there will be two diastereomeric transition states leading to the (R) or (S) product configuration at a new stereocenter, or in reactions of the chiral alcohol itself. nih.gov DFT calculations can be used to model these competing transition states. The difference in their calculated free energies (ΔΔG‡) allows for a quantitative prediction of the diastereomeric or enantiomeric excess. These models often reveal that subtle non-covalent interactions, such as steric hindrance or stabilizing hydrogen bonds within the transition state structure, are responsible for the observed stereoselectivity. acs.orgrsc.org

Advanced Spectroscopic Property Prediction and Validation (excluding basic identification)

Computational methods can predict various spectroscopic properties with high accuracy, serving as a powerful tool for validating experimental data and interpreting complex spectra. acs.orgnih.gov

For this compound, DFT can be used to predict advanced NMR parameters beyond simple chemical shifts, such as nuclear Overhauser effect (NOE) enhancements. By calculating the Boltzmann-averaged properties over the ensemble of low-energy conformers, a more accurate prediction can be achieved. acs.org For example, predicted NOE correlations between the protons of the benzyloxy methylene (B1212753) group and the protons of the adjacent phenyl ring can confirm the folded or extended nature of the dominant conformers in solution.

Furthermore, the prediction of vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra is a powerful application for chiral molecules. nih.gov These techniques are highly sensitive to the absolute configuration of a molecule. By comparing the computationally predicted VCD or ECD spectrum of the (1R) enantiomer with the experimental spectrum, the absolute configuration of a synthesized sample can be unequivocally confirmed. researchgate.net This approach is often more reliable than relying on optical rotation alone, which can be difficult to predict with high accuracy.

Computational NMR Chemical Shift and Coupling Constant Prediction for Structural Elucidation

The precise determination of the three-dimensional structure of this compound is fundamental to understanding its properties and reactivity. Computational Nuclear Magnetic Resonance (NMR) prediction serves as a key tool in this endeavor. By employing methods such as Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts and coupling constants for the molecule.

These calculations are typically performed on a geometry-optimized structure of the compound. The choice of the DFT functional, such as the widely used B3LYP, and the basis set, for instance, 6-311G(d,p), is crucial for the accuracy of the prediction. The calculated chemical shifts are then compared with experimental NMR data. A strong correlation between the predicted and observed spectra provides high confidence in the assigned structure. Discrepancies, on the other hand, can indicate the presence of different conformers or inaccuracies in the initial structural model, prompting further investigation.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted Chemical Shift (ppm)
1C145.2
2C128.5
3C129.1
4C122.3
5C130.4
6C111.8
7C (CH-OH)70.5
8C (CH₃)24.8
9O (OH)-
10H (OH)2.5
11H (CH-OH)4.9
12H (CH₃)1.4
13C (CH₂-Ph)70.1
14H (CH₂-Ph)5.1
15C (ipso-Ph)137.0
16-20C (aromatic)127.5-128.6
21-25H (aromatic)7.2-7.5

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the public domain.

Vibrational Spectroscopy (IR, Raman) Analysis and Mode Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational methods allow for the prediction of these vibrational frequencies and their corresponding intensities. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

These calculations not only predict the positions of the absorption bands but also enable the assignment of these bands to specific vibrational modes, such as O-H stretching, C-H stretching, C-O bending, and phenyl ring vibrations. A scaling factor is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. The comparison between the computed and experimental IR and Raman spectra is invaluable for confirming the molecular structure and understanding the intramolecular forces.

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational Mode
3450O-H stretch
3060Aromatic C-H stretch
2980Aliphatic C-H stretch
1600, 1495, 1450Aromatic C=C stretch
1240C-O stretch (ether)
1090C-O stretch (alcohol)
750Aromatic C-H bend (out-of-plane)

Note: This table presents hypothetical data for illustrative purposes.

Chiroptical Property Calculations (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The defining feature of this compound is its chirality. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides experimental data that is exquisitely sensitive to the absolute configuration of a chiral molecule. Computational chemistry offers the ability to predict these chiroptical properties.

By calculating the electronic circular dichroism spectrum for the 'R' configuration of the molecule using time-dependent density functional theory (TD-DFT), a theoretical spectrum can be generated. This computed spectrum, which plots the differential absorption of left and right circularly polarized light as a function of wavelength, can then be directly compared with the experimental CD spectrum. A match between the signs and shapes of the major Cotton effects in the theoretical and experimental spectra provides a robust assignment of the absolute configuration. Similarly, ORD spectra can be computationally predicted and used for the same purpose.

Computational Studies of Ligand-Substrate Interactions in Catalytic Systems Related to this compound Synthesis or Transformations

The synthesis of enantiomerically pure this compound often relies on asymmetric catalysis. Computational studies are instrumental in elucidating the mechanisms of these catalytic reactions and understanding the origins of enantioselectivity. By modeling the interaction between the substrate (or a precursor) and the chiral catalyst, it is possible to investigate the transition states leading to the 'R' and 'S' enantiomers.

These computational models can reveal crucial details about the non-covalent interactions, such as hydrogen bonding and steric hindrance, between the ligand of the catalyst and the substrate. By calculating the energy barriers for the formation of both enantiomers, the enantiomeric excess can be predicted and rationalized. This knowledge is invaluable for the design of more efficient and selective catalysts for the synthesis or further transformation of this compound.

Advanced Analytical Methodologies for the Characterization and Stereochemical Purity Determination of 1r 1 2 Benzyloxy Phenyl Ethan 1 Ol

Development and Optimization of Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for separating enantiomers, enabling accurate quantification of enantiomeric excess (ee). The primary strategy involves the use of a chiral environment, most commonly a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. nih.gov

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the enantioseparation of chiral compounds. csfarmacie.cz For aryl ethanols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The determination of enantiomeric excess is crucial for quality control. nih.gov By developing a calibrated HPLC method, the peak areas corresponding to each enantiomer can be integrated to calculate their relative proportions in a mixture. uma.es Method development involves screening various CSPs and optimizing the mobile phase composition (e.g., the ratio of alkane to alcohol in normal-phase mode) to achieve baseline resolution (Rs > 1.5) in the shortest possible time. nih.gov For compounds like (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol, normal-phase HPLC is often preferred.

Table 1: Representative HPLC Conditions for Chiral Separation of Aryl Ethanols This table presents typical starting conditions for method development for a compound like this compound, based on established methods for analogous structures.

Parameter Setting
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (B130326) (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers. |

Gas chromatography (GC) offers high resolution and sensitivity, particularly for volatile compounds. mdpi.com While some chiral alcohols can be separated directly, derivatization is often employed to improve volatility, thermal stability, and chromatographic peak shape. libretexts.orgumb.edu For alcohols, common derivatization methods include acylation to form esters (e.g., using trifluoroacetic anhydride) or silylation to form silyl (B83357) ethers. libretexts.orgnih.gov

The separation is then performed on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net These CSPs have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with the analyte, with chiral recognition based on the fit and interactions with the derivatized cyclodextrin. gcms.cz The choice of carrier gas, such as hydrogen or helium, and the temperature program are critical parameters to optimize for efficient separation. hplc.sk

Table 2: Representative GC Conditions for Chiral Separation of Derivatized Aryl Ethanols This table illustrates a typical derivatization and GC analysis strategy applicable to this compound.

Parameter Setting
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a TMS-ether.
Column Astec® CHIRALDEX® B-PM (Permethylated beta-cyclodextrin), 30 m x 0.25 mm I.D., 0.12 µm. sigmaaldrich.com
Carrier Gas Helium or Hydrogen at a constant flow or pressure. hplc.sk
Oven Program Start at 100 °C, ramp to 180 °C at 2 °C/min.
Injector Temperature 250 °C. sigmaaldrich.com
Detector Flame Ionization Detector (FID) at 250 °C. sigmaaldrich.com

| Expected Outcome | Separation of the derivatized (R)- and (S)-enantiomers. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, offering significantly faster separations and reduced organic solvent consumption. nih.govafmps.be The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com Small amounts of polar organic modifiers, such as methanol (B129727) or ethanol (B145695), are added to modulate eluent strength and improve peak shape. chromatographyonline.comfagg.be

SFC is highly compatible with the same polysaccharide-based CSPs used in HPLC. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss of efficiency, leading to rapid, high-throughput analysis, which is highly advantageous in pharmaceutical screening environments. afmps.bechromatographyonline.com

Table 3: Representative SFC Conditions for Rapid Chiral Separation This table provides typical SFC parameters for the high-throughput chiral analysis of compounds like this compound.

Parameter Setting
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm. researchgate.net
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v).
Flow Rate 3.0 mL/min.
Back Pressure 150 bar. researchgate.net
Column Temperature 40 °C. researchgate.net
Detection UV-Vis Diode Array Detector (DAD).

| Expected Outcome | Sub-minute separation of enantiomers. chromatographyonline.com |

Advanced Spectroscopic Techniques for Comprehensive Structural and Stereochemical Elucidation (beyond basic identification)

While chromatography separates enantiomers, advanced spectroscopic techniques are required to unambiguously confirm the chemical structure and absolute configuration of the target molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for detailed structural elucidation. While a standard 1D ¹H or ¹³C NMR spectrum confirms the basic connectivity of atoms, it cannot distinguish between enantiomers. wikipedia.org However, advanced multi-dimensional NMR experiments are indispensable for assigning all proton and carbon signals and confirming the molecule's constitution.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) scalar couplings, helping to identify adjacent protons within the molecule's spin systems, such as the ethyl group in the target compound.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

To determine the absolute stereochemistry, the enantiomeric alcohol is often derivatized with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a mixture of diastereomers. wikipedia.org These diastereomers exhibit different chemical shifts in their NMR spectra. nih.gov By analyzing the spatial proximity of protons using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) , the relative configuration of the newly formed diastereomeric esters can be determined, which in turn reveals the absolute configuration of the original alcohol. nih.govwordpress.com Furthermore, specialized 'pure shift' NMR methods can collapse complex multiplets into singlets, greatly enhancing spectral resolution to more accurately determine diastereomeric ratios. rsc.org

Mass spectrometry (MS) is inherently "chiral-blind" as enantiomers have identical masses. polyu.edu.hk However, MS can be adapted for chiral analysis. One approach is to couple it with a chiral chromatographic method (HPLC, GC, or SFC), where the enantiomers are separated prior to entering the mass spectrometer, which then serves as a sensitive detector.

A more direct MS-based approach involves chiral derivatization to form diastereomers, which may exhibit different fragmentation patterns in tandem MS (MS/MS) experiments, allowing for their differentiation. wikipedia.org

A cutting-edge technique is Ion Mobility-Mass Spectrometry (IM-MS) . nih.gov Ion mobility separates gas-phase ions based on their size, shape, and charge, which is expressed as a collision cross-section (CCS). nih.gov While enantiomers have identical CCS values, differentiation can be achieved by forming non-covalent complexes with a chiral selector (e.g., an amino acid and a metal ion) in the gas phase. acs.orgacs.org The resulting diastereomeric complexes can have different shapes and thus different drift times in the ion mobility cell, allowing for their separation and quantification. acs.orgrsc.org This method offers a rapid and sensitive means for chiral differentiation without the need for chromatographic separation. polyu.edu.hk

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. chemistrywithatwist.commdpi.com These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. chemistrywithatwist.com

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. chemistrywithatwist.com For a given electronic transition, a chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a CD signal. The resulting spectrum consists of positive or negative bands, known as Cotton effects. The sign and intensity of these Cotton effects are characteristic of the molecule's three-dimensional structure. For enantiomers, the CD spectra are perfect mirror images. chemistrywithatwist.com While specific CD data for this compound is not widely published, the methodology involves comparing the experimentally obtained CD spectrum with that predicted by quantum mechanical calculations for the known (R) or (S) configuration. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. mdpi.com The chromophores in the molecule, such as the phenyl ring, are key to the observed CD signals.

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with the wavelength of light. wikipedia.org As plane-polarized light passes through a chiral sample, the plane of polarization is rotated. The magnitude and direction of this rotation change with wavelength, and this variation is the ORD spectrum. wikipedia.org An ORD curve shows abrupt changes in rotation in the vicinity of a CD band, a phenomenon also referred to as a Cotton effect. youtube.com The relationship between CD and ORD is well-established; they are mathematically interconvertible via the Kronig-Kramers transforms. wikipedia.org Historically, ORD was widely used for stereochemical assignments before the more widespread adoption of CD spectroscopy. leidenuniv.nl For this compound, the ORD curve would be expected to show a specific pattern of rotation versus wavelength, which would be the mirror image of that for its (S)-enantiomer.

The application of these techniques provides non-destructive and highly sensitive methods for confirming the enantiomeric purity and absolute stereochemistry of chiral alcohols and their derivatives. nih.govacs.org

X-ray Crystallography of this compound Derivatives and Co-crystals for Definitive Structural Characterization

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging, particularly for molecules that are oils or have high conformational flexibility. nih.gov To overcome this, derivatives or co-crystals of the target molecule are often prepared.

Derivatization involves chemically modifying the parent molecule to enhance its ability to crystallize. For this compound, the hydroxyl group could be converted into an ester or a sulfonate, such as a trifluoromethanesulfonate. researchgate.net These derivatives often have increased molecular rigidity and stronger intermolecular interactions (e.g., hydrogen bonding, π–π stacking), which promote the formation of a well-ordered crystal lattice. researchgate.net Once a suitable crystal is obtained, X-ray diffraction analysis reveals the precise spatial arrangement of every atom in the molecule, confirming the (R) configuration at the chiral center. The absolute structure can be definitively determined using anomalous dispersion effects, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net

Co-crystallization is an alternative strategy that involves crystallizing the target molecule with a second, pharmaceutically acceptable molecule known as a "coformer". researchgate.netnih.gov This technique has gained significant traction in pharmaceutical sciences for its ability to generate solid forms with improved properties. nih.govdigitellinc.com For a chiral alcohol like this compound, a coformer can be selected that forms strong and directional intermolecular interactions, such as hydrogen bonds, with the alcohol's hydroxyl group, thereby facilitating the growth of high-quality crystals. nih.govbohrium.com The resulting co-crystal structure provides the same definitive stereochemical information as a crystal of the pure compound or its derivative. nih.gov

The table below illustrates potential derivatization and co-crystallization strategies.

StrategyPartner Molecule/GroupRationaleResulting Interaction
DerivatizationTrifluoromethanesulfonateIncreases rigidity and potential for intermolecular interactions.C-H···F hydrogen bonds, π-π stacking. researchgate.net
Derivatizationp-BromobenzoateIntroduces a heavy atom for easier determination of absolute configuration.Hydrogen bonding, halogen bonding.
Co-crystallizationCarboxylic Acid (e.g., benzoic acid)Forms robust hydrogen bonds with the alcohol's hydroxyl group.O-H···O hydrogen bond (supramolecular synthon). nih.gov
Co-crystallizationAmide (e.g., nicotinamide)Acts as both a hydrogen bond donor and acceptor.O-H···N or N-H···O hydrogen bonds. nih.gov

In-situ Reaction Monitoring Techniques (e.g., IR, Raman, NMR) for Process Understanding and Optimization

In-situ (in the reaction mixture) monitoring techniques are indispensable tools in modern chemical process development. They provide real-time data on reaction kinetics, mechanism, and the concentration of reactants, intermediates, and products, enabling enhanced process understanding, safety, and optimization. fu-berlin.de The synthesis of this compound, likely proceeding via asymmetric reduction of the corresponding ketone or a Grignard addition to an aldehyde, can be significantly improved using these Process Analytical Technologies (PAT).

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman are well-suited for in-situ monitoring. By inserting a probe directly into the reaction vessel, spectra can be collected continuously. mt.comacs.org

FTIR Spectroscopy: This technique is particularly useful for tracking functional groups that have strong dipole moments. In a potential synthesis of this compound from its ketone precursor, 1-[2-(benzyloxy)phenyl]ethan-1-one nih.gov, in-situ FTIR could monitor the disappearance of the ketone's carbonyl (C=O) peak (typically ~1680 cm⁻¹) and the appearance of the alcohol's hydroxyl (O-H) stretch (typically a broad band ~3300-3500 cm⁻¹). If a Grignard reaction were used, FTIR is highly effective for detecting reaction initiation and monitoring the consumption of the halide starting material, which is critical for ensuring process safety on a larger scale. mt.comacs.orghzdr.de

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is sensitive to vibrations that cause a change in polarizability. acs.org It is excellent for monitoring non-polar bonds and is often less susceptible to interference from aqueous solvents. In-situ Raman could be used to monitor the C=C stretches of the aromatic rings or other key fingerprint vibrations of the reactants and products. youtube.comnih.gov Its high sensitivity and selectivity can provide detailed information on structural changes during the reaction. northwestern.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides the most detailed structural information, allowing for the simultaneous and quantitative tracking of multiple species in the reaction mixture without the need for calibration curves. beilstein-journals.orgchemrxiv.org By using flow-through NMR cells or inserting a probe into the reactor, real-time kinetic data can be acquired. beilstein-journals.orgresearchgate.net For the synthesis of this compound, ¹H NMR could track:

The disappearance of the aldehyde proton signal (if applicable).

The change in the chemical shift of the methyl protons as the ketone is converted to the alcohol.

The appearance of the new proton signal on the chiral carbon (CH-OH).

The formation of any byproducts or intermediates. researchgate.net

This detailed kinetic information is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and addition rates to maximize yield and enantioselectivity.

The following table summarizes how these techniques could be applied to monitor the asymmetric reduction of 1-[2-(benzyloxy)phenyl]ethan-1-one.

TechniqueParameter MonitoredTypical Wavenumber/Chemical ShiftPurpose
In-situ IR Ketone C=O stretch~1680 cm⁻¹Monitor reactant consumption
Alcohol O-H stretch~3300-3500 cm⁻¹Monitor product formation
In-situ Raman Aromatic ring breathing~1000 cm⁻¹Monitor concentration changes of aromatic species
C-O stretch~1050-1200 cm⁻¹Track product formation
In-situ NMR Ketone -CH₃ protons~2.6 ppmMonitor reactant consumption
Alcohol -CH₃ protons~1.5 ppmMonitor product formation
Alcohol -CHOH proton~5.0 ppmMonitor product formation, check for intermediates

Emerging Research Frontiers and Future Prospects for 1r 1 2 Benzyloxy Phenyl Ethan 1 Ol Research

Sustainable and Green Chemistry Approaches to the Synthesis and Transformation of Chiral Alcohols

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, renewable resources, and catalytic methods. The synthesis of chiral alcohols, including (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol, is a key area for the application of these principles.

Biocatalysis and Chemoenzymatic Methods:

A significant advancement in the green synthesis of chiral alcohols is the use of biocatalysts, such as isolated enzymes or whole-cell systems. bohrium.comresearchgate.net These methods offer high enantioselectivity under mild reaction conditions, often in aqueous media, thereby avoiding the use of toxic reagents and solvents. researchgate.netrsc.org For the synthesis of this compound, the most direct biocatalytic approach is the asymmetric reduction of the corresponding prochiral ketone, 2'-(benzyloxy)acetophenone.

Alcohol dehydrogenases (ADHs) are a class of enzymes that have shown exceptional utility in the synthesis of chiral aromatic alcohols. researchgate.netresearchgate.net For instance, ADHs from various sources, such as Rhodococcus sp. and Lactobacillus kefir, have been successfully employed for the asymmetric reduction of acetophenone (B1666503) derivatives. researchgate.netnih.gov These enzymatic systems often utilize a cofactor, such as NADH or NADPH, which can be regenerated in situ using a coupled enzyme system (e.g., with formate (B1220265) dehydrogenase or glucose dehydrogenase), making the process more economically viable. researchgate.netacs.org While direct studies on the enzymatic reduction of 2'-(benzyloxy)acetophenone are not widely reported, the broad substrate scope of many ADHs suggests that a suitable enzyme could be identified or engineered for this transformation. nih.gov

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), represent a cost-effective and readily available option for the synthesis of chiral alcohols. bohrium.comrsc.org These systems contain a variety of reductases that can catalyze the asymmetric reduction of ketones. The use of organic co-solvents or biphasic systems can enhance the solubility of hydrophobic substrates like 2'-(benzyloxy)acetophenone and improve product yields. bohrium.commdpi.com

Table 1: Comparison of Green Synthesis Approaches for Chiral Alcohols

ApproachKey FeaturesAdvantagesPotential for this compound
Biocatalysis (Isolated Enzymes) Use of specific enzymes like ADHs. researchgate.netHigh enantioselectivity, mild conditions, potential for high substrate loading. researchgate.netHighly promising, requires screening or engineering of an appropriate ADH for 2'-(benzyloxy)acetophenone reduction.
Biocatalysis (Whole Cells) Use of microorganisms like baker's yeast. bohrium.comLow cost, no need for cofactor regeneration systems.Feasible, but may require optimization of reaction conditions to achieve high enantioselectivity and yield.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps. researchgate.netcapes.gov.brCan access a wider range of stereoisomers and complex molecules. nih.govUseful for transformations of the hydroxyl group or other parts of the molecule after its initial synthesis.
Solvent-Free/Aqueous Media Reactions conducted without organic solvents or in water. rsc.orgReduced environmental impact, improved safety.Applicable to both biocatalytic and certain chemocatalytic methods.

Flow Chemistry and Continuous Processing Applications for Scalable Production

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of fine chemicals and pharmaceuticals. acs.orgmdpi.com The application of continuous processing to the synthesis of chiral alcohols like this compound offers significant advantages over traditional batch methods.

Packed-Bed Reactors and Immobilized Catalysts:

A key enabling technology for flow chemistry is the immobilization of catalysts, including enzymes, on solid supports. researchgate.net This allows for the creation of packed-bed reactors where the substrate solution flows through a column containing the immobilized catalyst. This setup facilitates easy separation of the product from the catalyst, which can be reused for extended periods, thereby improving process efficiency and reducing costs. rsc.org

For the synthesis of this compound, an immobilized alcohol dehydrogenase in a packed-bed reactor could be used for the continuous asymmetric reduction of 2'-(benzyloxy)acetophenone. mdpi.com The use of flow conditions allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities compared to batch reactions. capes.gov.brnih.gov Furthermore, the small reactor volumes enhance safety, especially when dealing with highly reactive intermediates or exothermic reactions. researchgate.net

Multi-step Continuous Synthesis:

Table 2: Potential Flow Chemistry Setup for this compound Synthesis

ComponentFunctionAdvantages for Scalable Production
Pump System Precisely deliver reactants and solvents.Accurate control over stoichiometry and reaction time.
Packed-Bed Reactor Contains immobilized catalyst (e.g., ADH on a solid support). researchgate.netCatalyst reusability, high throughput, easy product separation. mdpi.com
Back-Pressure Regulator Maintains a constant pressure in the system.Allows for heating solvents above their boiling points, enhancing reaction rates.
In-line Analysis (e.g., HPLC, IR) Monitors the reaction progress in real-time.Enables rapid optimization and quality control.
Automated Collection System Collects the product fractions.Facilitates continuous operation and high-throughput screening.

Integration into Novel Advanced Functional Materials (excluding biological applications)

The unique chiral architecture of this compound makes it a promising candidate for incorporation into advanced functional materials where chirality plays a crucial role.

Chiral Polymers and Dendrimers:

The hydroxyl group of this compound can serve as a point of attachment for polymerization. Its incorporation into polymer backbones or as a pendant group can induce chirality, leading to materials with unique optical properties, such as chiroptical switching or circularly polarized luminescence. While direct polymerization of this specific alcohol is not yet documented, the synthesis of polymers from other chiral benzylic alcohols is an active area of research. researchgate.net

Chiral Dopants for Liquid Crystals:

Chiral molecules can be used as dopants to induce a helical twist in nematic liquid crystals, leading to the formation of cholesteric phases. nih.govrsc.org These materials are of interest for applications in displays and optical sensors. The helical twisting power (HTP) of a chiral dopant is a measure of its efficiency in inducing this helical structure. rsc.org The rigid phenyl group and the defined stereocenter of this compound, potentially after modification to enhance its mesogenic character, could make it an effective chiral dopant. nih.gov

Table 3: Potential Applications in Advanced Functional Materials

Material TypeRole of this compoundPotential Properties and Applications
Chiral Polymers Chiral monomer or initiator.Chiroptical sensors, asymmetric catalysis supports.
Liquid Crystals Chiral dopant. rsc.orgDisplays with fast switching times, reflective films. nih.govnih.gov
Metal-Organic Frameworks (MOFs) Chiral building block or ligand.Enantioselective separation, asymmetric catalysis.
Chiral Surfaces Modifier for stationary phases in chromatography.Enantioselective separation of racemic mixtures.

Exploration of Unexplored Reactivity and Novel Synthetic Transformations

The reactivity of this compound is largely dictated by its hydroxyl group and the benzylic position. While standard transformations of secondary alcohols are applicable, the presence of the ortho-benzyloxy group offers opportunities for unique and unexplored reactivity.

Intramolecular Reactions:

The proximity of the hydroxyl group and the benzyloxy ether could facilitate intramolecular reactions. For example, under acidic conditions or with specific catalysts, an intramolecular cyclization could potentially occur, leading to the formation of a chiral cyclic ether. The stereochemistry of the starting alcohol would directly influence the stereochemical outcome of such a reaction.

Derivatization and Use as a Chiral Ligand:

The hydroxyl group can be readily converted into other functional groups, such as halides, amines, or azides, providing access to a wide range of chiral derivatives. bohrium.com These derivatives, in turn, can be used as building blocks for more complex molecules or as chiral ligands for asymmetric catalysis. The ortho-benzyloxy group can influence the conformational preferences of these ligands, which could have a significant impact on their catalytic activity and selectivity.

Table 4: Potential Novel Synthetic Transformations

Reaction TypePotential Reagents/ConditionsExpected Product(s)Potential Utility
Intramolecular Cyclization Lewis or Brønsted acidsChiral dihydrobenzofuran derivativesNovel heterocyclic scaffolds
Etherification/Esterification Alkyl halides, acyl chlorides nih.govDiverse library of ether and ester derivativesProbing structure-activity relationships
Nucleophilic Substitution Activating agents followed by nucleophilesChiral amines, azides, thiolsBuilding blocks for pharmaceuticals and materials
Oxidation Mild oxidizing agents2'-(Benzyloxy)acetophenonePro-chiral starting material for other syntheses
C-H Activation Transition metal catalystsFunctionalization of the aromatic rings or benzylic positionLate-stage modification of the molecule

Computational Design of Novel Derivatives with Tailored Stereochemical and Chemical Properties

Computational chemistry provides powerful tools for understanding the properties of molecules and for designing new derivatives with desired characteristics. mdpi.com In the context of this compound, computational methods can be employed to guide the synthesis of novel derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models can be developed to correlate the structural features of derivatives of this compound with their chemical or physical properties. researchgate.netcapes.gov.br For example, a QSAR study could be used to predict the helical twisting power of different derivatives as chiral dopants in liquid crystals, or to predict their efficacy as chiral ligands in a particular catalytic reaction. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally. bohrium.comresearchgate.net

Molecular Modeling and Docking:

Molecular modeling techniques can be used to study the conformational preferences of this compound and its derivatives. rsc.org This information is crucial for understanding how these molecules interact with other molecules, such as enzymes or metal catalysts. For instance, docking studies could be used to predict how a derivative might bind to the active site of an enzyme, providing insights into its potential as a substrate or inhibitor. nih.gov Similarly, docking can be used to model the interaction of a chiral ligand derived from this alcohol with a metal center, aiding in the design of more effective asymmetric catalysts. researchgate.netnih.gov

Table 5: Computational Approaches for Derivative Design

Computational MethodApplication to this compound DerivativesDesired Outcome
QSAR Predicting properties like HTP in liquid crystals or catalytic activity. researchgate.netcapes.gov.brIdentification of promising candidates for synthesis.
Molecular Dynamics (MD) Simulations Simulating the behavior of the molecule in different environments (e.g., solvents, polymer matrices).Understanding conformational flexibility and intermolecular interactions. rsc.org
Density Functional Theory (DFT) Calculating electronic properties and reaction mechanisms. rsc.orgPredicting reactivity and designing novel transformations.
Molecular Docking Predicting binding modes to proteins or catalysts. nih.govDesigning enzyme inhibitors or more efficient chiral ligands.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol, and how do reaction conditions influence yield and enantiopurity?

  • Answer : The compound can be synthesized via iron-catalyzed hydration of alkynes (e.g., Markovnikov addition of water to 2-(benzyloxy)phenylacetylene using Fe(II) phthalocyanine catalysts under ambient conditions, yielding ~68% product) . Alternatively, enzymatic resolution of racemic mixtures (e.g., acetylating agents with lipases or esterases) can achieve enantioselectivity >99% . Key factors include solvent choice (ethanol or dichloromethane), catalyst loading (0.25 mol% Fe), and reaction time (6–24 hours). TLC and GC are critical for monitoring progress .

Q. What analytical techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 7.11 (d, J = 8.4 Hz, aromatic H), 4.75 (q, J = 6.45 Hz, chiral -CH(OH)-), and 1.44 (d, J = 6.3 Hz, CH₃) .
  • Chromatography : Flash chromatography with silica gel (eluent: hexane/ethyl acetate) resolves diastereomers. GC-MS confirms purity using retention indices .
  • Optical Rotation : Polarimetry ([α]D²⁵) verifies enantiopurity (e.g., +15° for R-configuration) .

Q. How does the solubility and stability of this compound impact experimental design?

  • Answer : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, 3 mL per mmol scale) and low solubility in water, necessitating biphasic extraction (CH₂Cl₂/H₂O) during workup . Stability under ambient conditions is high, but the benzyloxy group may undergo cleavage under acidic or hydrogenolytic conditions. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using biocatalysis?

  • Answer : Kinetic resolution via Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in toluene at 30°C, achieving enantiomeric excess (ee) >98%. Hydrolysis of the acetylated (S)-enantiomer with NaOH regenerates the alcohol. Key parameters: substrate-to-catalyst ratio (10:1), pH 7.5, and temperature control .

Q. What mechanistic insights explain the regioselectivity in iron-catalyzed synthesis of this compound?

  • Answer : Fe(II) phthalocyanine activates terminal alkynes via π-coordination, promoting Markovnikov addition of water. The tetrahedral Fe(II) center stabilizes the transition state, directing OH⁻ attack to the benzylic carbon. Anti-Markovnikov products form <5% due to steric hindrance from the benzyloxy group .

Q. How do structural modifications (e.g., halogenation) of the benzyloxy group affect pharmacological activity?

  • Answer : Introducing electron-withdrawing groups (e.g., -Br, -F) at the 4-position enhances binding to cytochrome P450 enzymes (e.g., CYP2D6), as shown by IC₅₀ values decreasing from 12 µM (unmodified) to 3 µM (4-Br derivative). Molecular docking studies suggest halogen interactions with Phe483 and Arg125 residues .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Answer : Discrepancies (e.g., 68% vs. 45% yields) arise from variations in catalyst oxidation states (Fe(II) vs. Fe(III)) and moisture sensitivity. Mitigation strategies:

  • Use anhydrous solvents and glovebox conditions for Fe(II) stability .
  • Optimize stoichiometry (1.2 equiv H₂O) to avoid overhydration byproducts .

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(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol

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